molecular formula C16H18N4O3 B3901341 [1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)triazol-4-yl]-pyrrolidin-1-ylmethanone

[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)triazol-4-yl]-pyrrolidin-1-ylmethanone

Cat. No.: B3901341
M. Wt: 314.34 g/mol
InChI Key: FQDRQSOIWMDQPB-UHFFFAOYSA-N
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Description

[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)triazol-4-yl]-pyrrolidin-1-ylmethanone is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a triazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)triazol-4-yl]-pyrrolidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzodioxin and triazole intermediates. One common route involves the reaction of 2,3-dihydro-1,4-benzodioxin with appropriate reagents to introduce the triazole and pyrrolidine functionalities. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as lithium hydride (LiH) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)triazol-4-yl]-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd-C, and nucleophiles like NaH. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)triazol-4-yl]-pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, the compound is explored for its potential pharmacological properties, including antibacterial, antifungal, and anticancer activities. Its unique structure allows it to interact with various molecular targets, making it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its versatility in chemical reactions makes it valuable for creating materials with tailored functionalities .

Mechanism of Action

The mechanism of action of [1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)triazol-4-yl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological target and the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)triazol-4-yl]-pyrrolidin-1-ylmethanone lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)triazol-4-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c21-16(19-7-3-4-8-19)13-10-20(18-17-13)9-12-11-22-14-5-1-2-6-15(14)23-12/h1-2,5-6,10,12H,3-4,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDRQSOIWMDQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN(N=N2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)triazol-4-yl]-pyrrolidin-1-ylmethanone
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[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)triazol-4-yl]-pyrrolidin-1-ylmethanone
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[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)triazol-4-yl]-pyrrolidin-1-ylmethanone

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